
OctaInd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
OCT in Tissue Deformation Studies
Optical coherence tomography (OCT) is utilized in studying the microscopic deformation of biological tissues. An OCT elastography system measures internal displacements as small as a few micrometers, showing potential medical applications, including assessing the mechanical properties of tissues like gelatin models, pork meat, and skin (Schmitt, 1998).
OCT for Material Research
OCT has demonstrated its efficiency in technical engineering and material research. Its applications include evaluating polymer materials, such as thin polymer films, multilayer structures, polymer blends, and fiber-reinforced composites. OCT's advanced modifications, like ultrahigh-resolution imaging, open new possibilities in this field (Stifter et al., 2008).
OCT in Biomedical Research
In biomedical research, OCT is increasingly used for both structural and functional examination of biological samples. This noninvasive, high-resolution technique provides three-dimensional images and cross-sections of subsurface microstructures. OCT's growing applications include optical biopsy in visceral cavities and fundamental research in physiological and pathological processes (Walther et al., 2011).
OCT in Brain Imaging and Developmental Biology
OCT serves as a tool for brain imaging and studying developmental biology. It offers volumetric reconstruction of brain tissues and embryonic structures with micrometer resolution. Functional OCT also allows monitoring of hemodynamic and metabolic changes in the brain, contributing to our understanding of various developmental and disease processes (Men et al., 2016).
OCT in Non-Medical Applications
OCT's versatility extends to non-medical applications, like testing micro-electro-mechanical systems (MEMS) devices. Its non-contact, non-invasive, and non-destructive nature makes it suitable for precision measurement of features in materials like silicon V-grooves (Jonathan, 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
OctaInd, also known as Tetrabromotrimethylphenylindane, is primarily used as a commercial brominated flame retardant (BFR) in styrenic and engineering thermoplastics
Mode of Action
The mode of action of OctaInd is not well-studied. Given its primary use as a flame retardant, it is likely that its interactions with biological targets, if any, are incidental rather than intentional. More research is needed to elucidate how OctaInd interacts with its targets and the resulting changes that occur .
Biochemical Pathways
The specific biochemical pathways affected by OctaInd are currently unknown As a flame retardant, its primary function is to inhibit or resist the spread of fireLike many chemicals, it may have unintended effects on biological systems .
Pharmacokinetics
Its metabolism and excretion would also depend on the extent of exposure and the specific biological system involved .
Propiedades
IUPAC Name |
4,5,6,7-tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br8/c1-17(2)5-18(3,6-4-7(19)11(21)14(24)10(6)20)9-8(17)12(22)15(25)16(26)13(9)23/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXOUVWNWWKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C(=C(C(=C2Br)Br)Br)Br)(C)C3=CC(=C(C(=C3Br)Br)Br)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858238 |
Source


|
| Record name | 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OctaInd | |
CAS RN |
1084889-51-9 |
Source


|
| Record name | 4,5,6,7-Tetrabromo-1,1,3-trimethyl-3-(2,3,4,5-tetrabromophenyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural characterization of OctaInd?
A1: OctaInd possesses the molecular formula C18H12Br8. The molecule exhibits a distinct three-dimensional structure. The five-membered ring within the indane moiety adopts a slight envelope conformation. Notably, one carbon atom deviates by 0.317 Å from the plane formed by the other four carbon atoms in this ring. The two benzene rings within the molecule are not coplanar but are instead oriented at a dihedral angle of 74.00° [].
Q2: Are there alternative flame retardants to OctaInd?
A3: Although the provided research does not delve into alternative flame retardants [], exploring substitutes for OctaInd is critical from both an environmental and a performance standpoint. Research into alternative flame retardants with reduced persistence, improved biodegradability, and comparable or superior efficacy is an active area of interest. Evaluating these alternatives requires considering factors like cost, material compatibility, and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

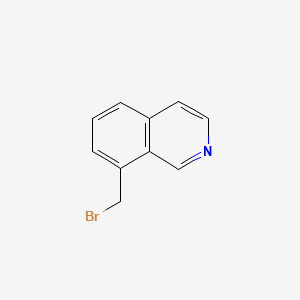
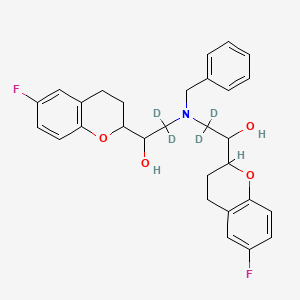
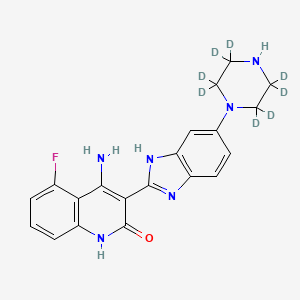
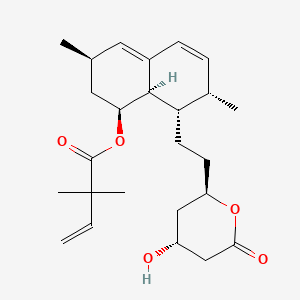

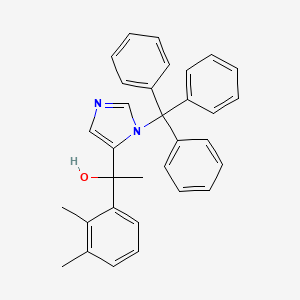

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)
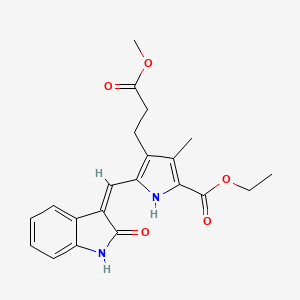
![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)